Ethyl 4-methylcinnamate

描述

Overview and Historical Context in Chemical Research

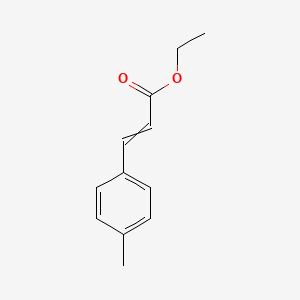

Ethyl 4-methylcinnamate, with the IUPAC name (E)-ethyl 3-(4-methylphenyl)prop-2-enoate, is an organic compound classified as a cinnamate (B1238496) ester. smolecule.com It is structurally characterized by a benzene (B151609) ring substituted with a methyl group at the para-position, linked to an ethyl acrylate (B77674) functional group. As a derivative of cinnamic acid, its historical context is rooted in the extensive research into cinnamates that began in the 19th century. While simple esters of cinnamic acid have been known for well over a century, detailed investigation into specifically substituted analogs like this compound is a more recent development, driven by advances in synthetic chemistry and a growing interest in structure-property relationships. Initially, it was regarded primarily as a synthetic intermediate within the broader class of cinnamic compounds used in various chemical industries.

Significance and Research Trajectory of this compound

The significance of this compound has evolved from its role as a simple chemical intermediate to a compound of interest for its potential biological activities. smolecule.com The research trajectory has been influenced by studies on structurally similar compounds, such as Ethyl 4-methoxycinnamate, which has known anti-inflammatory and analgesic properties. smolecule.com This has prompted investigations into whether this compound shares these characteristics. Current research focuses on its potential anti-inflammatory, analgesic, antifungal, and larvicidal activities, suggesting possible applications in the pharmaceutical and agricultural sectors. smolecule.com Its use as a building block in organic synthesis remains a core area of its significance in chemical research. rsc.org

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive and focused analysis of this compound based on current scientific literature. The primary objective is to detail the compound's chemical properties, established synthesis and purification methods, and its documented applications in scientific research. This review will strictly adhere to discussing the compound's molecular characteristics, spectroscopic data, classical and modern synthetic routes, and its role as a synthetic intermediate. The scope is intentionally limited to these scientific aspects, excluding any discussion of dosage, administration, or safety profiles to maintain a purely chemical focus.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKVSWPEZCELRM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20511-20-0 | |

| Record name | 20511-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Characterization

Molecular Structure and Physicochemical Properties

Ethyl 4-methylcinnamate is an α,β-unsaturated ester. The molecule consists of an ethyl ester group conjugated with a carbon-carbon double bond, which is attached to a p-tolyl (4-methylphenyl) group. The molecular formula is C₁₂H₁₄O₂ and it has a molecular weight of 190.24 g/mol . smolecule.com There are some discrepancies in the reported physical properties from various chemical suppliers and databases, which are summarized in the table below. It is generally described as a colorless to pale yellow liquid or a white crystalline solid, and it is nearly insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.

One-Pot Wittig-type Olefination with Activated Organic Halides

Free-Radical Halogenation

Spectroscopic Data Analysis (NMR, IR, Mass Spectrometry)

The structure of this compound is confirmed through various spectroscopic methods. The data presented below corresponds to the (E)-isomer, which is typically the major product of synthesis.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides distinct signals for the protons in the molecule. Data from a synthesis via a Heck reaction shows characteristic peaks for the aromatic, vinylic, ethyl, and methyl protons. rsc.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Although a dedicated spectrum for this compound is not widely published, data for the analogous Mthis compound provides a close reference for the carbon chemical shifts. rsc.org The key signals include the carbonyl carbon, aromatic carbons, vinylic carbons, and the aliphatic carbons of the ester and tolyl groups.

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption for the C=O bond of the conjugated ester is prominent, along with bands for the C=C double bond and C-H bonds. rsc.org

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The mass-to-charge ratio (m/z) for the molecular ion (M⁺) is observed at 190. rsc.org

Synthesis and Manufacturing Processes

Classical Esterification Routes

The most conventional and straightforward method for synthesizing Ethyl 4-methylcinnamate is through the Fischer esterification of 4-methylcinnamic acid with ethanol (B145695). smolecule.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. The mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the ethanol molecule. smolecule.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. This method generally requires elevated temperatures, often at reflux, for several hours to achieve a good conversion rate. smolecule.com An alternative classical route involves converting 4-methylcinnamic acid to its more reactive acyl chloride using a reagent like thionyl chloride, which is then reacted with ethanol. smolecule.com

Proton NMR (¹H NMR) Data and Analysis

Modern Catalytic Approaches (e.g., Heck, Wittig reactions)

Modern synthetic chemistry offers more advanced and often more efficient methods for preparing this compound.

Heck Reaction: The Heck reaction provides a powerful method for C-C bond formation. This compound has been synthesized via the palladium-catalyzed coupling of an aryl halide, such as 4-iodotoluene, with ethyl acrylate (B77674). rsc.org More recently, cobalt nanoparticles have been employed as a ligand-free catalyst for this transformation, offering a yield of 85% in N-Methyl-2-pyrrolidone (NMP) as a solvent. rsc.org

Wittig Reaction: While specific examples for this compound are less common in the literature, the Wittig reaction is a standard method for synthesizing alkenes and is widely used for related cinnamate (B1238496) esters. jst.go.jp This reaction would involve the reaction of a phosphorus ylide, derived from an ethyl phosphonoacetate, with 4-methylbenzaldehyde. The Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction is particularly effective for creating α,β-unsaturated esters and typically shows high stereoselectivity for the (E)-isomer. jst.go.jp

Other Catalytic Methods: To improve the efficiency of esterification, solid acid catalysts like Amberlyst-15 have been utilized. These heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and can be recycled, making the process more sustainable. smolecule.com

Purification and Isolation Techniques

Following synthesis, purification is necessary to isolate this compound from unreacted starting materials, catalysts, and byproducts. The chosen technique depends on the scale of the reaction and the nature of the impurities. For laboratory-scale preparations, column chromatography on silica (B1680970) gel is a common method, particularly after a Heck or Wittig reaction, often using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. rsc.org For larger-scale production or after classical esterification, purification may involve a workup procedure to neutralize the acid catalyst, followed by distillation under reduced pressure (vacuum distillation) to isolate the product. Crystallization or recrystallization from a suitable solvent, such as ethanol, can also be employed to obtain a highly pure solid product. umich.edu

Applications in Scientific Research

Use as a Synthetic Intermediate

Ethyl 4-methylcinnamate serves as a versatile synthetic intermediate in organic chemistry. Its structure contains multiple reactive sites—the ester, the alkene, and the aromatic ring—that can be targeted for further chemical transformations. It is used as a precursor in the synthesis of a variety of other organic compounds. rsc.org For example, the ester can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols. The alkene double bond can undergo various addition reactions, such as hydrogenation to produce the saturated analog, ethyl 3-(p-tolyl)propanoate, or participate in cycloaddition reactions. The compound is also noted for its use in the fragrance and flavor industries and as a potential starting material for more complex pharmaceutical compounds. smolecule.com

Drug Development Research

Role in the Development of Novel Compounds

The role of this compound as a building block is crucial for creating novel compounds and materials. The reactivity of its α,β-unsaturated system makes it a valuable dienophile in Diels-Alder reactions, allowing for the construction of complex six-membered ring systems, a common scaffold in natural products and pharmaceuticals. Furthermore, the cinnamate (B1238496) moiety is known to undergo polymerization. Research on related cinnamates has shown they can be used to synthesize polycinnamates, which are polymers with potential applications as innovative bio-based materials due to their structural relation to both polystyrenes and polyacrylates. This suggests that this compound could serve as a monomer for the development of novel polymers with specific thermal or optical properties. Its application in the synthesis of a wide range of ethyl cinnamate derivatives with potential acaricidal (anti-mite) activity further highlights its utility as a scaffold for developing new bioactive agents. jst.go.jp

Conclusion

Summary of Key Findings

This review has detailed the core chemical aspects of Ethyl 4-methylcinnamate. It is a cinnamate (B1238496) ester with well-defined structural and spectroscopic characteristics, although some of its reported physical properties vary across different sources. Its synthesis can be achieved through classical Fischer esterification as well as modern catalytic methods like the Heck and Wittig reactions, which offer improved efficiency and control. In research, it serves as a valuable synthetic intermediate, with its functional groups providing multiple avenues for further chemical modification. The research interest in this compound is expanding from its basic chemical utility to the exploration of its intrinsic biological activities and its potential as a monomer for novel materials.

Future Research Directions

Future research on this compound could proceed in several promising directions. A systematic investigation to resolve the conflicting reports on its physical properties, such as melting and boiling points, would be valuable for establishing a definitive reference standard. In synthesis, the development of more sustainable and green catalytic methods, perhaps utilizing enzymatic or electrochemical approaches, would be a worthwhile pursuit. researchgate.net A significant opportunity lies in further exploring its role as a synthetic building block. Detailed studies on its reactivity in various transformations, such as asymmetric hydrogenations, cycloadditions, and polymerization reactions, could unlock its potential for creating novel, high-value molecules and functional materials. Finally, continued investigation into its biological properties, guided by medicinal chemistry principles, could lead to the development of new therapeutic or agrochemical agents based on its molecular scaffold.

Table of Compounds

常见问题

Q. How can researchers determine if Ethyl 4-methylcinnamate is a novel compound or a known entity?

- Methodological Answer : To confirm novelty, use chemical databases like Reaxys or SciFinder to search for the compound’s CAS number (20511-20-0) and compare its spectral data (e.g., NMR, IR) with literature values. If no matches are found, synthesize the compound and characterize it using IUPAC-compliant naming, melting point analysis, and spectroscopic techniques. Cross-reference existing patents and peer-reviewed studies to ensure no prior reports exist .

Q. What are the standard methods for synthesizing and characterizing this compound in academic research?

- Methodological Answer : Synthesis typically involves esterification of 4-methylcinnamic acid with ethanol under acid catalysis. Characterization requires:

- Chromatography : HPLC or GC for purity assessment (>98% by GC) .

- Spectroscopy : H/C NMR for structural confirmation (e.g., ester carbonyl peak at ~168 ppm) .

- Physicochemical Data : Melting point comparison with literature (if available) and LogP calculation (estimated 2.27 via computational tools) .

Report all synthetic steps, reagent sources, and instrumentation details to ensure reproducibility .

Q. Which databases provide reliable physicochemical and spectral data for this compound?

- Methodological Answer : Use authoritative sources:

- NIST Chemistry WebBook : For thermodynamic properties and spectral references .

- PubChem : For structural and bioactivity data (CID: 20511-20-0).

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables:

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct a systematic review:

Search Strategy : Use PubMed, EMBASE, and Web of Science with terms like “this compound AND (bioactivity OR cytotoxicity)”.

Data Extraction : Tabulate IC values, cell lines, and assay conditions (Table 1).

Quality Assessment : Evaluate bias using tools like ROBINS-I for non-randomized studies.

Meta-Analysis : Use RevMan to pool data if heterogeneity (I) <50% .

Table 1 : Example Bioactivity Data Comparison

| Study | Cell Line | IC (μM) | Assay Type | Reference |

|---|---|---|---|---|

| A | HeLa | 25.3 ± 1.2 | MTT | |

| B | MCF-7 | 42.1 ± 3.5 | SRB |

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : SwissADME for bioavailability, BBB permeability, and CYP450 interactions.

- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., COX-2).

Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How can researchers ensure FAIR compliance when publishing data on this compound?

- Methodological Answer :

- Data Repositories : Upload raw NMR spectra to Chemotion or RADAR4Chem.

- Metadata Standards : Include experimental parameters (e.g., spectrometer frequency, solvent).

- Licensing : Use CC-BY 4.0 for open access.

Reference the NFDI4Chem Knowledge Base for guidelines .

Key Considerations for Methodological Rigor

- Experimental Replication : Always include triplicate measurements and positive/negative controls (e.g., cisplatin for cytotoxicity assays) .

- Conflict Resolution : For conflicting spectral data, re-run analyses under standardized conditions (e.g., 400 MHz NMR in CDCl) and compare with NIST reference spectra .

- Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., concentrated acids during synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。